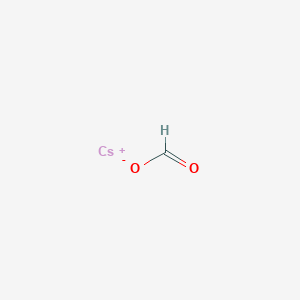
cesium;formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium formate, also known as formic acid cesium salt, is a chemical compound with the formula HCOOCs. It is a cesium salt of formic acid and is known for its high density and low viscosity. Cesium formate is primarily used in the oil and gas industry as a drilling fluid due to its unique properties, such as high density and low environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium formate can be synthesized through the reaction of cesium hydroxide (CsOH) with formic acid (HCOOH). The reaction is straightforward and can be represented as follows:
CsOH+HCOOH→HCOOCs+H2O
This reaction typically occurs at room temperature and does not require any special conditions .
Industrial Production Methods
In industrial settings, cesium formate is produced by reacting cesium carbonate (Cs_2CO_3) with formic acid. The reaction can be represented as:
Cs2CO3+2HCOOH→2HCOOCs+H2O+CO2
This method is preferred for large-scale production due to the availability and cost-effectiveness of cesium carbonate .
Chemical Reactions Analysis
Types of Reactions
Cesium formate undergoes various chemical reactions, including:
Oxidation: Cesium formate can be oxidized to produce cesium carbonate and carbon dioxide.
Reduction: It can be reduced to form cesium and formic acid.
Substitution: Cesium formate can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Cesium carbonate (Cs_2CO_3) and carbon dioxide (CO_2).
Reduction: Cesium (Cs) and formic acid (HCOOH).
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Cesium formate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cesium formate primarily involves its high density and low viscosity, which make it an effective drilling fluid. In biological applications, cesium formate’s ability to form stable complexes with various biomolecules is utilized in density gradient centrifugation . The molecular targets and pathways involved depend on the specific application, but generally, cesium formate interacts with other molecules through ionic and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Cesium Bromide (CsBr): Used in infrared detectors and optics.
Cesium Carbonate (Cs_2CO_3): Used in organic synthesis and energy conversion devices.
Cesium Chloride (CsCl): Used in analytical chemistry and as a reagent.
Uniqueness
Cesium formate is unique due to its combination of high density and low viscosity, which is not commonly found in other cesium salts. This makes it particularly valuable in the oil and gas industry for high-pressure, high-temperature drilling operations .
Properties
IUPAC Name |
cesium;formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQZZAXOPPAAQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCsO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.923 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














